molecular formula C24H22N2O2 B089059 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione CAS No. 10572-60-8

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione

Cat. No.: B089059
CAS No.: 10572-60-8
M. Wt: 370.4 g/mol
InChI Key: NCZARQFBEZFMSZ-UHFFFAOYSA-N
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Description

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of both 1-methylethylamino and 4-methylphenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione typically involves the following steps:

    Nitration of Anthraquinone: Anthraquinone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Alkylation and Arylation: The resulting aminoanthraquinone is subjected to alkylation with isopropylamine and arylation with 4-methylaniline under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and reduction processes, followed by continuous flow alkylation and arylation reactions. These processes are optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated anthraquinone derivatives.

Scientific Research Applications

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-((4-methylphenyl)amino)anthraquinone
  • 1-((1-Methylethyl)amino)-4-aminoanthraquinone
  • 1,4-Diaminoanthraquinone

Uniqueness

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is unique due to the presence of both 1-methylethylamino and 4-methylphenylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

10572-60-8

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3

InChI Key

NCZARQFBEZFMSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O

10572-60-8

Origin of Product

United States

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